Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate
Overview
Description
“Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate” is a carboxylate derivative of the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The structure of “Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate” includes a cyclopropyl group and a 2,6-dichlorophenyl group attached to the isoxazole ring .
Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse and depend on the substituents on the isoxazole ring . For instance, the [4+1] cycloaddition reaction of isocyanides with α-haloketone oxime can lead to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate” is 326.2 g/mol. More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis of Isoxazole Derivatives
Studies have developed efficient, high-yielding syntheses for isoxazole derivatives, including those related to Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate. These syntheses are suitable for large-scale use and can incorporate chiral sulfides. They serve as starting materials for convergent, biomimetic syntheses of complex organic compounds like α-cyclopiazonic acid (Moorthie et al., 2007).
Regioselective Synthesis Under Ultrasound Irradiation
Another research area focuses on the regioselective synthesis of related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, under ultrasound irradiation. This method significantly reduces reaction times and achieves high yields, demonstrating an innovative approach to synthesizing structurally similar compounds (Machado et al., 2011).
Studies in Molecular Structure
Research on the molecular structure of similar compounds, such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, has revealed complex hydrogen-bonded supramolecular structures. These studies provide insights into the molecular interactions and structural stability of these compounds, which are crucial for understanding their potential applications in various fields (Costa et al., 2007).
Cycloaddition Reactions
Cycloaddition reactions involving ethyl cyanocarboxylate N-oxide and trifluoropropene derivatives have been studied, resulting in the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates. These reactions are important for the synthesis of various isoxazole derivatives with potential pharmaceutical applications (Markitanov et al., 2018).
Future Directions
Isoxazole derivatives have attracted considerable attention due to their significant biological activities. Therefore, it is of prime importance to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in expanding the available drug-like chemical space and accelerate the drug discovery programme .
properties
IUPAC Name |
ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-2-20-15(19)12-13(18-21-14(12)8-6-7-8)11-9(16)4-3-5-10(11)17/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBWCDNDUBMBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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